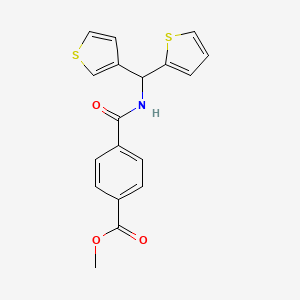![molecular formula C16H28N4O B2796056 N-(1-cyanocyclohexyl)-2-[3-(dimethylamino)piperidin-1-yl]acetamide CAS No. 1389975-23-8](/img/structure/B2796056.png)
N-(1-cyanocyclohexyl)-2-[3-(dimethylamino)piperidin-1-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocyclohexyl)-2-[3-(dimethylamino)piperidin-1-yl]acetamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a cyclohexyl ring substituted with a cyanide group and a piperidinyl ring with dimethylamino groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Piperidinyl Formation: The piperidinyl ring is constructed through cyclization reactions.
Acetylation: Finally, the compound is acetylated to form the acetamide group.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions: N-(1-cyanocyclohexyl)-2-[3-(dimethylamino)piperidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups, leading to different structural isomers.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles are employed, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids or ketones.
Reduction Products: Reduced forms of the compound, potentially leading to different isomers.
Substitution Products: New derivatives with altered functional groups.
科学的研究の応用
Chemistry: In chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules
Biology: In biological research, N-(1-cyanocyclohexyl)-2-[3-(dimethylamino)piperidin-1-yl]acetamide is used to study protein interactions and enzyme activities. Its ability to bind to specific molecular targets makes it a valuable tool for understanding biological processes.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features make it suitable for designing drugs that target specific receptors or enzymes involved in disease pathways.
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties contribute to the development of innovative products with improved performance and sustainability.
作用機序
The mechanism by which N-(1-cyanocyclohexyl)-2-[3-(dimethylamino)piperidin-1-yl]acetamide exerts its effects involves binding to specific molecular targets. The compound interacts with receptors or enzymes, modulating their activity and influencing biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
N-(1-cyanocyclohexyl)acetamide: A closely related compound with a similar structure but lacking the piperidinyl ring.
N-(1-cyanocyclohexyl)benzohydrazide: Another related compound with a benzoyl group instead of the acetamide group.
Uniqueness: N-(1-cyanocyclohexyl)-2-[3-(dimethylamino)piperidin-1-yl]acetamide stands out due to its combination of functional groups and structural complexity. This uniqueness allows for a broader range of applications and interactions compared to its similar counterparts.
特性
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[3-(dimethylamino)piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O/c1-19(2)14-7-6-10-20(11-14)12-15(21)18-16(13-17)8-4-3-5-9-16/h14H,3-12H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHLTSJVXLSZHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCN(C1)CC(=O)NC2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 2-(2-((1-propyl-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2795976.png)
![{4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexyl}methanol](/img/structure/B2795977.png)
![3-({1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2795978.png)
![Tert-butyl 7-formyl-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B2795980.png)
![N-[(oxolan-2-yl)methyl]-5-[4-(trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B2795981.png)
![5-amino-N-(3,5-dimethylphenyl)-1-{[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2795983.png)
![2-[(tert-butylsulfanyl)methyl]-1-(oxolane-3-carbonyl)piperidine](/img/structure/B2795985.png)
![N-(2,5-dimethoxyphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2795988.png)
![6-Cyclopropyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2795989.png)
![ethyl 4-(2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2795991.png)




